molecular formula C21H17N7O4S B3001598 N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-02-4

N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B3001598
CAS No.: 894057-02-4
M. Wt: 463.47
InChI Key: OBGMDCBUMJYDGF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Reduction: Formation of N-(4-aminophenyl)-2-((6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways that are critical in disease progression.

Medicine

Medically, this compound is being investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for further development and commercialization.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves the inhibition of specific enzymes and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-((6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
  • N-(4-acetamidophenyl)-2-((6-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Uniqueness

N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is unique due to the presence of both the nitro and acetamide groups, which confer distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O4S/c1-13(29)22-15-5-7-16(8-6-15)23-20(30)12-33-21-25-24-19-10-9-18(26-27(19)21)14-3-2-4-17(11-14)28(31)32/h2-11H,12H2,1H3,(H,22,29)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGMDCBUMJYDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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